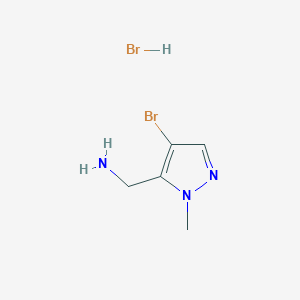

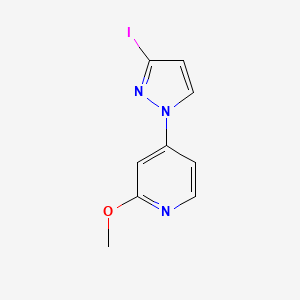

![molecular formula C6H7BrN2S B1380683 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1368338-34-4](/img/structure/B1380683.png)

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

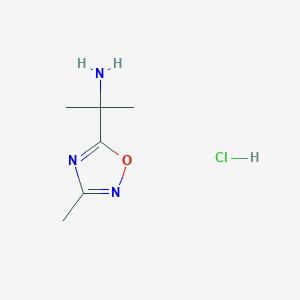

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.10 g/mol . The IUPAC name for this compound is 2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is 1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2 . The canonical SMILES structure is C1CNCC2=C1N=C(S2)Br .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 53.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.95133 g/mol . The compound’s complexity, as computed by Cactvs, is 133 .科学的研究の応用

Synthesis of Bioactive Molecules

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: serves as a key intermediate in the synthesis of various bioactive molecules. Its bromine atom is a reactive site that can be used for further functionalization, leading to the creation of compounds with potential pharmacological activities .

Anticancer Research

Thiazolidine derivatives, which include the thiazolo[4,5-c]pyridine moiety, have been studied for their anticancer properties. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new anticancer agents .

Antimicrobial Agents

The structural motif of thiazolo[4,5-c]pyridine is present in compounds that exhibit antimicrobial activity. Research into the modification of this core structure, including bromination, can lead to the discovery of new antimicrobial agents with improved efficacy and selectivity .

Neuroprotective Agents

Compounds containing the thiazolo[4,5-c]pyridine ring system have shown neuroprotective effects. This application is particularly relevant in the search for treatments for neurodegenerative diseases, where oxidative stress plays a significant role .

Anti-inflammatory Agents

The anti-inflammatory potential of thiazolidine derivatives is another area of interest. By modifying the 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine core, researchers aim to enhance the anti-inflammatory response and minimize side effects .

Development of Multifunctional Drugs

The versatility of the thiazolo[4,5-c]pyridine scaffold allows for the design of multifunctional drugs. These are compounds that can target multiple pathways or diseases, potentially leading to more effective treatments with fewer drugs .

特性

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVBVXMFILNMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

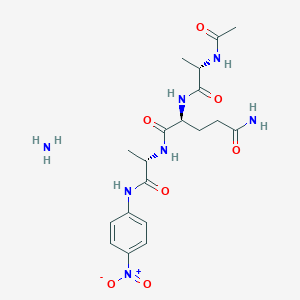

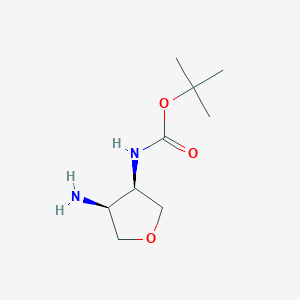

![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)

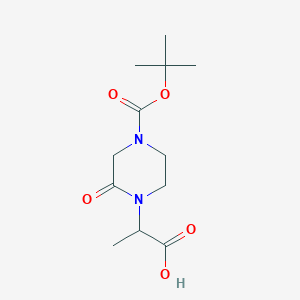

![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)

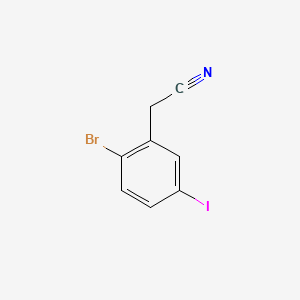

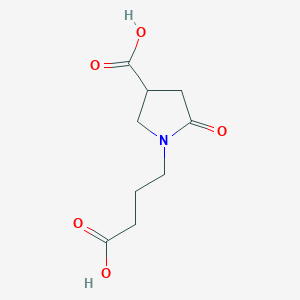

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

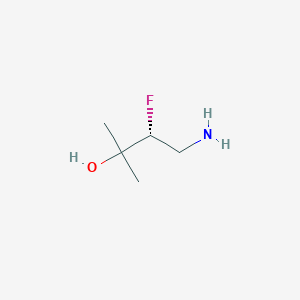

![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)

![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)